4-methoxy-3-nitro-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide
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Overview
Description
4-methoxy-3-nitro-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide is a complex organic compound that features a benzamide core substituted with methoxy, nitro, and thiadiazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-nitro-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide typically involves multiple steps:
Formation of the Benzamide Core: The starting material, 4-methoxy-3-nitrobenzoic acid, is converted to its corresponding acid chloride using thionyl chloride.
Introduction of the Thiadiazole Group: The acid chloride is then reacted with 5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazole-2-amine under basic conditions to form the desired benzamide derivative.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-methoxy-3-nitro-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Major Products
Reduction: 4-methoxy-3-amino-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 4-methoxy-3-nitro-N-{5-[(phenylsulfonyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide.
Scientific Research Applications
4-methoxy-3-nitro-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Material Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices.
Biological Studies: Its interactions with biological macromolecules are studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism by which 4-methoxy-3-nitro-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide exerts its effects involves:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes, leading to inhibition or activation of these targets.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, or microbial metabolism, contributing to its antimicrobial and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-3-nitro-N-(1-phenylethyl)benzamide: Similar structure but lacks the thiadiazole group.
4-methoxy-3-nitro-N-phenylbenzamide: Similar structure but lacks the phenylsulfanyl and thiadiazole groups.
Uniqueness
4-methoxy-3-nitro-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide is unique due to the presence of the thiadiazole ring and the phenylsulfanyl group, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C17H14N4O4S2 |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
4-methoxy-3-nitro-N-[5-(phenylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C17H14N4O4S2/c1-25-14-8-7-11(9-13(14)21(23)24)16(22)18-17-20-19-15(27-17)10-26-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,18,20,22) |
InChI Key |
LKSCKRBMLMPXHQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)CSC3=CC=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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